molecular formula C17H15NO3 B6378881 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261895-38-8

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%

Cat. No. B6378881
CAS RN: 1261895-38-8
M. Wt: 281.30 g/mol
InChI Key: FYWPOXACPOMEOE-UHFFFAOYSA-N
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Description

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% (5-CPCF-2-F), is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a melting point of 104-106°C. 5-CPCF-2-F has a wide range of applications in chemical and biological research, including synthesis, drug discovery, and biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is believed to be responsible for the anti-inflammatory and analgesic effects of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%. Additionally, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% is believed to act as an inhibitor of certain other enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% are not well understood. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been shown to have anti-cancer activity in cell culture models. Additionally, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantage of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% for lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, the compound is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, the compound is not very soluble in most organic solvents, so it must be used in relatively small amounts.

Future Directions

The future directions for 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to better understand the mechanism of action of the compound, as well as to identify new therapeutic applications. Additionally, further research is needed to identify more efficient synthesis methods for the compound. Finally, further research is needed to identify new uses for the compound, such as in the synthesis of new pharmaceuticals and agrochemicals.

Synthesis Methods

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% can be synthesized by the reaction of cyclopropylamine and formylphenol, followed by a condensation reaction of the resulting product with aldehydes. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in aqueous or organic solvents, such as ethanol, methanol, or dimethylformamide (DMF). The reaction is typically carried out at temperatures of 50-100°C, and the reaction time is typically 1-2 hours. The product is then filtered and dried to obtain the desired product.

Scientific Research Applications

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been widely used in scientific research, particularly in the fields of drug discovery and biochemical and physiological studies. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been used as a reagent in enzymatic and chemical reactions, and it has been used to study the mechanism of action of various biological processes.

properties

IUPAC Name

N-cyclopropyl-3-(4-formyl-3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-10-14-5-4-12(9-16(14)20)11-2-1-3-13(8-11)17(21)18-15-6-7-15/h1-5,8-10,15,20H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWPOXACPOMEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685331
Record name N-Cyclopropyl-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol

CAS RN

1261895-38-8
Record name N-Cyclopropyl-4′-formyl-3′-hydroxy[1,1′-biphenyl]-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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